molecular formula C14H27N3O2 B13327930 tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13327930
M. Wt: 269.38 g/mol
InChI Key: KJTABCDBUHPJBA-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: is a chemical compound with the molecular formula C14H27N3O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-methyl-1,4,9-triazaspiro[55]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: In medicine, tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for use in various industrial processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Uniqueness: tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-5-14(6-9-17)11-16(4)10-7-15-14/h15H,5-11H2,1-4H3

InChI Key

KJTABCDBUHPJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCN2)C

Origin of Product

United States

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